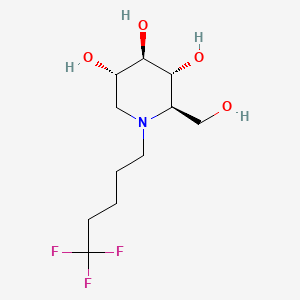

(5,5,5-TriFpentyl)DNJ

Description

Structure

3D Structure

Properties

CAS No. |

128985-17-1 |

|---|---|

Molecular Formula |

C11H20F3NO4 |

Molecular Weight |

287.28 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(5,5,5-trifluoropentyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C11H20F3NO4/c12-11(13,14)3-1-2-4-15-5-8(17)10(19)9(18)7(15)6-16/h7-10,16-19H,1-6H2/t7-,8+,9-,10-/m1/s1 |

InChI Key |

PJYPZTVAKFXTBQ-UTINFBMNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCC(F)(F)F)CO)O)O)O |

Canonical SMILES |

C1C(C(C(C(N1CCCCC(F)(F)F)CO)O)O)O |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms of 5,5,5 Trifpentyl Dnj As a Glycosidase Inhibitor

Enzymatic Inhibition Profiles and Kinetic Characterization of Glycosidase Interactions

The inhibitory activity of N-alkylated DNJ derivatives is profoundly influenced by the nature of the substituent on the iminosugar's ring nitrogen. The (5,5,5-TriFpentyl) group is designed to modulate the compound's interaction with the enzyme's active site, thereby influencing its specificity and potency.

Derivatives of 1-deoxynojirimycin (B1663644) are well-established inhibitors of α-glucosidases, enzymes critical for carbohydrate digestion and glycoprotein (B1211001) processing. The N-alkyl side chain plays a pivotal role in determining the selectivity of these inhibitors.

ER α-Glucosidases I and II: N-alkylated DNJ analogues, such as N-butyl-DNJ and N-nonyl-DNJ, are known to inhibit endoplasmic reticulum (ER) glucosidases I and II. nih.gov These enzymes are essential for the proper folding of N-linked glycoproteins. Inhibition of these enzymes can lead to misfolded proteins, a mechanism exploited in antiviral therapies. The length and character of the alkyl chain determine access to the ER lumen and interaction with these specific enzymes. nih.gov

Intestinal Disaccharidases: A primary target for DNJ-based inhibitors are the α-glucosidases located on the brush border of the small intestine, which include enzymes like maltase-glucoamylase and sucrase-isomaltase. nih.govnih.gov These enzymes are responsible for the final breakdown of disaccharides and oligosaccharides into absorbable monosaccharides like glucose. nih.gov Inhibition of these enzymes delays carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. nih.gov Studies on various 5-C-alkyl-DNJ derivatives have demonstrated potent and selective inhibition of α-glucosidase, with significant improvement in rat intestinal maltase inhibition observed for derivatives with pentyl to octyl chains. nih.gov This suggests that the pentyl moiety of (5,5,5-TriFpentyl)DNJ is well-suited for interaction with the active sites of these intestinal enzymes.

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. The mechanism of inhibition describes how the inhibitor interacts with the enzyme and its substrate.

Kinetic studies of numerous N-alkylated DNJ derivatives have revealed a predominantly competitive inhibition mechanism against α-glucosidase. nih.govnih.gov This indicates that the inhibitor binds to the same active site as the natural substrate, directly competing with it. nih.gov The structural similarity of the DNJ core to the glucose substrate facilitates this mode of action. The protonated nitrogen atom of the iminosugar ring is believed to mimic the charge of the oxocarbenium ion transition state formed during the hydrolysis of the glycosidic bond. nih.gov

While specific kinetic data for this compound is not available, analysis of related N-alkylated DNJ compounds provides strong evidence for its likely potency and mechanism. For instance, a study of various N-substituted DNJ derivatives showed that compounds with alkyl chains of a certain length exhibit potent competitive inhibition. The table below presents Kᵢ values for representative competitive inhibitors from this class.

Interactive Data Table: Inhibition Constants of N-Alkylated DNJ Derivatives against α-Glucosidase

| Compound | Alkyl Substituent | Inhibition Constant (Kᵢ) in µM | Inhibition Mechanism |

|---|---|---|---|

| Compound 43 | 4-(2-hydroxy-3-(naphthalen-1-yloxy)propylamino)-4-oxobutyl | 10 | Competitive |

| Compound 40 | 4-(2-hydroxy-3-(naphthalen-1-yloxy)propylamino)ethyl | 52 | Competitive |

| Compound 34 | 3-((2-hydroxy-3-(naphthalen-1-yloxy)propyl)amino)propyl | 150 | Competitive |

Data sourced from a study on novel N-alkyl-1-deoxynojirimycin derivatives. The specific compounds are complex, but illustrate the competitive mechanism and potency within this class. nih.govnih.gov

The data indicates that the nature of the N-substituent significantly impacts inhibitory potency. The (5,5,5-TriFpentyl) group, with its five-carbon chain, is expected to confer high activity, likely also through a competitive inhibition mechanism.

Structural Basis of Enzyme-Inhibitor Recognition and Binding

The high affinity and specificity of this compound for target glycosidases are dictated by precise molecular interactions within the enzyme's active site. This recognition is governed by principles of transition state mimicry and is further elucidated through computational modeling.

Glycosidases catalyze the cleavage of glycosidic bonds by stabilizing a high-energy transition state that possesses significant oxocarbenium ion character. nih.gov Inhibitors designed as stable mimics of this transition state can bind to the enzyme with extremely high affinity. nih.gov

Iminosugars like DNJ are excellent examples of transition state analogues. At physiological pH, the endocyclic nitrogen atom is protonated, allowing the positively charged piperidine (B6355638) ring to mimic the geometry and charge distribution of the oxocarbenium ion transition state. nih.govnih.gov This mimicry allows the inhibitor to form strong electrostatic interactions with key acidic residues in the enzyme's active site, such as aspartate and glutamate, which are crucial for catalysis.

Molecular docking simulations are powerful computational tools used to predict the binding conformation and interaction patterns of an inhibitor within an enzyme's active site. Such studies on N-alkylated DNJ derivatives have provided detailed insights into their binding mode with α-glucosidase. nih.govnih.govnih.gov

These simulations consistently show that the DNJ core of the inhibitor occupies the -1 subsite (the glucose-binding site) of the enzyme. The key interactions include:

Hydrogen Bonds: The hydroxyl groups of the DNJ ring form multiple hydrogen bonds with the side chains of polar and charged amino acid residues (e.g., Asp, Glu, Arg, His) that line the active site. nih.govnih.gov These interactions are critical for anchoring the inhibitor.

Hydrophobic Interactions: The N-alkyl chain extends into a more hydrophobic region of the active site pocket. nih.govnih.gov The (5,5,5-TriFpentyl) chain would engage in van der Waals and hydrophobic interactions with nonpolar residues (e.g., Phe, Tyr, Trp). The length and composition of this chain are critical; a chain that is too long or too short may result in a suboptimal fit and reduced inhibitory activity. The five-carbon length is often associated with potent inhibition in related series. nih.gov The terminal trifluoromethyl group can further modulate these interactions through its unique electronic and hydrophobic properties.

The binding of an inhibitor to an enzyme is not a static event but a dynamic process involving conformational changes in both the ligand and the protein. Molecular dynamics (MD) simulations are employed to study the stability of the enzyme-inhibitor complex and to understand its structural dynamics over time. acs.orgresearchgate.net

Cellular and Systems Level Mechanistic Investigations of 5,5,5 Trifpentyl Dnj

Modulation of Glycoprotein (B1211001) Processing in Endoplasmic Reticulum Quality Control Pathways

N-alkylated DNJ derivatives are known to interfere with the initial steps of the N-linked glycosylation pathway, a critical component of the endoplasmic reticulum (ER) quality control (ERQC) system that ensures the proper folding of nascent glycoproteins.

The primary molecular target of DNJ and its N-alkylated analogs is the family of ER-resident α-glucosidases, specifically α-glucosidase I and II. nih.gov These enzymes are responsible for the sequential trimming of the three terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor, which is transferred en bloc to nascent polypeptide chains entering the ER. nih.gov

(5,5,5-TriFpentyl)DNJ, as an iminosugar, mimics the structure of the natural D-glucose substrate. The nitrogen atom in the piperidine (B6355638) ring mimics the charge of the oxocarbenium ion transition state formed during glycosidic bond hydrolysis, allowing it to act as a competitive inhibitor of these enzymes. nih.gov Inhibition of α-glucosidases I and II prevents the removal of glucose residues from the N-linked glycans attached to newly synthesized glycoproteins. nih.govnih.gov

The structure of the N-alkyl substituent significantly influences the inhibitory potency. Structure-activity relationship studies on various N-alkyl DNJ derivatives have shown that the length and composition of the alkyl chain can alter the compound's activity and selectivity. nih.govnih.gov While specific data for the 5,5,5-trifluoropentyl group is unavailable, fluorination is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Inhibitory Activity of Various N-Alkylated DNJ Derivatives against α-Glucosidase This table presents illustrative data for different N-alkyl DNJ derivatives to demonstrate the principle of structure-activity relationships. Specific values for this compound are not available.

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 1-Deoxynojirimycin (B1663644) (DNJ) | 222.4 ± 0.5 | Competitive | nih.gov |

| N-Butyl-DNJ (NB-DNJ) | Varies by study | Competitive | nih.gov |

| N-Nonyl-DNJ (NN-DNJ) | Varies by study | Competitive | nih.gov |

| Compound 43 (N-alkyl DNJ derivative) | 30.0 ± 0.6 | Competitive | nih.gov |

| Acarbose (Standard) | 822.0 ± 1.5 | Competitive | nih.gov |

The inhibition of glucose trimming has profound consequences for glycoprotein folding and trafficking. The ERQC system utilizes the monoglucosylated glycan (Glc₁Man₉GlcNAc₂) as a signal for interaction with the lectin-like molecular chaperones, calnexin (B1179193) and calreticulin. nih.gov This interaction retains the glycoprotein within the ER, preventing aggregation and promoting its correct conformation.

By preventing the formation of mono-glucosylated glycans, this compound disrupts this crucial chaperone cycle. Nascent glycoproteins retain their full complement of glucose residues and cannot be recognized by calnexin or calreticulin. This failure to engage with the primary folding machinery of the ER often leads to protein misfolding and prolonged retention within the ER lumen. nih.gov Misfolded proteins that cannot be salvaged are eventually targeted for ER-associated degradation (ERAD). This disruption can severely impair the intracellular trafficking of glycoproteins from the ER to the Golgi apparatus and their final cellular destinations.

Antiviral Mechanistic Pathways Associated with N-Alkylated DNJ Derivatives

The requirement of host cell ER α-glucosidases for the proper folding of viral envelope glycoproteins makes these enzymes an attractive target for broad-spectrum antiviral agents. The antiviral activity of N-alkylated DNJ derivatives is a direct consequence of their ability to inhibit host-mediated glycoprotein processing. mdpi.com

Many enveloped viruses, including HIV, Dengue virus, and Hepatitis B and C viruses, possess envelope glycoproteins that are essential for viral entry into host cells. nih.govmdpi.com These viral glycoproteins are processed through the host cell's ER and Golgi apparatus, and their correct folding and maturation are dependent on the N-linked glycosylation pathway.

Treatment with N-alkylated DNJ derivatives like this compound inhibits the ER α-glucosidases, leading to the production of misfolded viral glycoproteins. nih.gov These malformed proteins are retained in the ER, fail to oligomerize correctly, and are often degraded by the host cell's ERAD pathway. Consequently, the maturation of functional viral glycoproteins is blocked, which in turn prevents their incorporation into new viral particles, thereby halting the assembly of progeny virions. nih.govyoutube.com

In addition to preventing virion assembly, the action of N-alkylated DNJ derivatives can lead to a reduction in the infectivity of any viral particles that are released. Virions that are assembled with misfolded or improperly processed glycoproteins on their surface are often non-functional. mdpi.com These defective particles may be unable to bind to host cell receptors or mediate the membrane fusion required for viral entry, rendering them non-infectious. youtube.comebsco.com

Influence on Cellular Stress Response Pathways

The accumulation of misfolded or improperly processed proteins in the endoplasmic reticulum, a condition known as ER stress, triggers a complex signaling network called the Unfolded Protein Response (UPR). mdpi.comdntb.gov.ua Since the primary mechanism of this compound involves the deliberate induction of glycoprotein misfolding, its activity is intrinsically linked to the activation of the UPR.

The UPR is mediated by three main ER-transmembrane sensor proteins: PERK, IRE1, and ATF6. Upon detecting an overload of unfolded proteins, these sensors initiate signaling cascades aimed at restoring ER homeostasis. mdpi.com These responses include:

A transient attenuation of global protein synthesis to reduce the protein load entering the ER.

An upregulation of the transcription of genes encoding ER chaperones and folding enzymes to increase the ER's folding capacity.

An enhancement of the ERAD machinery to clear misfolded proteins from the ER lumen.

While prolonged or severe ER stress can ultimately lead to apoptosis, the initial activation of the UPR is a pro-survival response. nih.gov The use of DNJ derivatives can modulate these pathways. For instance, studies have shown that DNJ can attenuate hypothalamic ER stress in certain metabolic models, suggesting a complex interplay between glucosidase inhibition and cellular stress signaling that may be context-dependent. researchgate.net By inducing a manageable level of ER stress, this compound could potentially activate adaptive UPR pathways that influence various cellular decisions beyond protein folding.

Table 2: Summary of Inferred Mechanistic Effects of this compound

| Pathway | Molecular Target/Sensor | Consequence of this compound Activity |

|---|---|---|

| N-Linked Glycan Processing | ER α-Glucosidase I & II | Inhibition of glucose residue trimming from N-glycans. |

| ER Quality Control | Calnexin/Calreticulin | Disruption of chaperone binding to nascent glycoproteins, leading to misfolding. |

| Viral Maturation | Viral Envelope Glycoproteins | Production of misfolded, non-functional viral glycoproteins; inhibition of virion assembly. |

| Viral Infectivity | Progeny Virions | Release of defective, non-infectious viral particles and reduced viral secretion. |

| Cellular Stress Response | PERK, IRE1, ATF6 (UPR Sensors) | Induction of the Unfolded Protein Response (UPR) due to accumulation of misfolded proteins. |

Modulation of Oxidative Stress Markers and Related Signaling Cascades (e.g., NRF2, OGG1, AKT)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is a key factor in cellular damage and the progression of numerous diseases. The Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, NRF2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, NRF2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes. This activation leads to the transcription of a wide array of protective enzymes and proteins.

The AKT signaling pathway, a crucial regulator of cell survival and proliferation, can influence NRF2 activity. Activation of AKT can lead to the phosphorylation and subsequent activation of NRF2, thereby enhancing the cellular antioxidant response.

8-Oxoguanine DNA glycosylase (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for excising oxidized guanine (B1146940) bases (8-oxoG) from DNA. Oxidative stress can lead to an increase in 8-oxoG lesions, which if left unrepaired, can result in mutations. The interplay between NRF2 and OGG1 is critical for maintaining genomic integrity under conditions of oxidative stress. Studies have suggested that NRF2 activation can upregulate OGG1 expression, providing a coordinated defense against both cytoplasmic and nuclear oxidative damage.

Table 1: Key Proteins in the Oxidative Stress Response

| Protein | Full Name | Function |

| NRF2 | Nuclear factor erythroid 2-related factor 2 | Transcription factor that regulates the expression of antioxidant proteins. |

| OGG1 | 8-Oxoguanine DNA glycosylase | DNA glycosylase that excises oxidized guanine bases from DNA, initiating the base excision repair pathway. |

| AKT | Protein Kinase B | Serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. |

Role in Endoplasmic Reticulum Stress Mitigation

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. A variety of physiological and pathological conditions can disrupt the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the unfolded protein response (UPR).

The UPR aims to restore ER homeostasis by:

Temporarily halting protein translation to reduce the protein load.

Increasing the production of chaperones to assist in protein folding.

Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If ER stress is prolonged or severe and these adaptive mechanisms fail, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. Chronic ER stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

Chemical chaperones are a class of small molecules that can help to alleviate ER stress by stabilizing protein conformations and facilitating proper folding. While the specific effects of this compound on ER stress have not been detailed, compounds that can mitigate ER stress are of significant therapeutic interest.

Table 2: Markers of Endoplasmic Reticulum Stress

| Marker | Full Name | Role in UPR |

| BiP/GRP78 | Binding immunoglobulin protein/Glucose-regulated protein 78 | An ER-resident chaperone that is a master regulator of the UPR. Its upregulation is a hallmark of ER stress. |

| CHOP | C/EBP homologous protein | A transcription factor that is strongly induced during prolonged ER stress and mediates apoptosis. |

| XBP1s | Spliced X-box binding protein 1 | A potent transcription factor that upregulates genes involved in ER expansion and protein quality control. |

| ATF4 | Activating transcription factor 4 | A transcription factor that regulates the expression of genes involved in amino acid metabolism and antioxidant responses. |

Structure Activity Relationship Sar Studies and Rational Design of Fluorinated N Alkylated Deoxynojirimycins

Correlation Between N-Alkyl Chain Modifications (Length, Branching, and Fluorination Patterns) and Biological Potency

The biological activity of N-alkylated deoxynojirimycin derivatives is highly dependent on the characteristics of the N-alkyl chain. nih.gov Modifications to the length, branching, and substitution patterns of this chain can profoundly influence the compound's inhibitory potency and selectivity against target glycosidases.

Research has consistently shown that increasing the length and hydrophobicity of the N-alkyl chain can be beneficial for glucosidase inhibition. semanticscholar.org For instance, studies on a series of N-alkylated DNJs revealed that extending the alkyl chain from four carbons (N-butyl) to nine carbons (N-nonyl) significantly increased inhibitory activity against ceramide-specific glucosyltransferase. ox.ac.uk However, there is often an optimal chain length, beyond which activity may plateau or decrease. nih.gov One study found that for a simple N-alkyl DNJ series, a chain of four carbons was the most active against α-glucosidase, and further increasing or decreasing the length did not improve activity. nih.gov

The introduction of bulky or sterically demanding groups, such as adamantane, on the N-substituent can also impact activity. nih.gov While proximal bulky groups can be detrimental to inhibitory activity, placing them at the terminus of a longer alkyl chain, such as in N-[5-(adamantan-1-ylmethoxy)pentyl]-1-deoxynojirimycin (AMP-DNJ), can lead to highly potent and selective inhibitors. nih.gov

Fluorination of the N-alkyl chain is another critical modification strategy. The incorporation of fluorine atoms can alter the compound's electronic properties, metabolic stability, and binding interactions. researchgate.net Studies on N-alkyl DNJ derivatives with fluorinated terminal rings showed that compounds with mono- or di-fluorination maintained good antiviral activity. nih.gov Interestingly, even a pentafluoro-substituted analog exhibited moderately improved activity without causing toxicity, which was attributed to the relatively small size of the fluorine atom. nih.gov

| Compound | N-Alkyl Chain Modification | Target Enzyme/Virus | Biological Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| N-Butyl-DNJ (NB-DNJ) | 4-carbon linear chain | α-glucosidase | - | researchgate.net |

| N-Nonyl-DNJ | 9-carbon linear chain | Ceramide-specific glucosyltransferase | ~10-fold increase vs. C4 chain | ox.ac.uk |

| DNJ derivative 27 | 4-carbon chain (n=3 linker) | α-glucosidase | IC₅₀ = 559.3 µM | nih.gov |

| DNJ derivative 3j/3k | meta/para-Fluorobenzyl | Dengue Virus | Better EC₅₀ than ortho-fluoro | nih.gov |

| DNJ derivative 3n | Pentafluorobenzyl | Dengue Virus | Moderately improved activity | nih.gov |

Role of Fluorine Atom Positioning (e.g., 5,5,5-Trifluoro configuration) in Enhancing Specificity and Efficacy

The strategic placement of fluorine atoms within a drug candidate is a well-established method in medicinal chemistry to modulate biological properties. nih.gov Fluorine's high electronegativity and small size can alter a molecule's pKa, conformation, metabolic stability, and binding affinity. nih.govnih.gov In the context of DNJ analogues, fluorination of the N-alkyl chain can significantly enhance efficacy and specificity.

The introduction of fluorine can modify the basicity of the endocyclic nitrogen atom, which is crucial for the iminosugar's inhibitory mechanism as it is typically protonated to mimic the oxocarbenium ion transition state of glycosidic bond cleavage. acs.orgresearchgate.net The strong electron-withdrawing effect of fluorine can influence this protonation state and subsequent electrostatic interactions within the enzyme's active site. researchgate.net

The 5,5,5-trifluoro configuration on a pentyl chain, as in (5,5,5-TriFpentyl)DNJ, is particularly significant. A terminal trifluoromethyl (CF₃) group serves as a bioisostere for a tert-butyl group but with distinct electronic properties and increased lipophilicity, which can enhance membrane permeability. cambridgemedchemconsulting.comresearchgate.net This group is also metabolically stable due to the strength of the C-F bond, which can prevent oxidative metabolism at that position, potentially leading to improved pharmacokinetic profiles. cambridgemedchemconsulting.comresearchgate.net The positioning of the highly electronegative fluorine atoms at the terminus of the alkyl chain can create favorable interactions with specific residues in the enzyme's active site, potentially leading to tighter binding and enhanced inhibitory potency. This strategic placement can improve the inhibitor's selectivity for a specific glycosidase by exploiting unique features of the target enzyme's active site that can accommodate the fluorinated moiety. nih.gov

Computational Drug Design and De Novo Inhibitor Development for Iminosugar Analogues

Computational methods are pivotal in the rational design and development of novel iminosugar inhibitors. tandfonline.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding mechanisms of inhibitors with their target enzymes, guiding the synthesis of analogues with improved properties. acs.orgnih.gov

The process often begins by using the crystal structure of a target glycosidase. nih.gov Molecular docking can then be used to predict how different iminosugar analogues, including novel N-alkylated derivatives, will bind within the enzyme's active site. tandfonline.com These simulations help identify key interactions, such as hydrogen bonds and salt bridges, between the inhibitor and amino acid residues. nih.gov For example, docking studies have shown that a crucial interaction for DNJ-based inhibitors is the salt bridge formed between the protonated nitrogen of the iminosugar ring and a key aspartate residue in the active site. tandfonline.comnih.gov

By comparing the calculated binding energies and predicted binding poses of a series of virtual compounds, researchers can prioritize the synthesis of candidates with the most promising profiles. tandfonline.comresearchgate.net This iterative cycle of computational modeling, chemical synthesis, and biological testing accelerates the discovery of potent and selective inhibitors. nih.gov For instance, molecular modeling was used to study known drugs like miglustat (B1677133) to rationally design new analogues, leading to the discovery of highly active α-glucosidase inhibitors. tandfonline.comresearchgate.net MD simulations further refine this understanding by revealing the dynamic behavior of the enzyme-inhibitor complex over time, offering a more accurate picture of the binding stability and mechanism. acs.org

Application of Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues

To expand chemical space and discover novel chemotypes with improved drug-like properties, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. niper.gov.inbhsai.org These approaches are valuable for overcoming limitations of existing inhibitor classes, such as poor pharmacokinetic profiles or off-target effects. nih.gov

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. nih.govresearchgate.net In the context of iminosugars, this could mean replacing the DNJ piperidine (B6355638) ring with a different heterocyclic or carbocyclic core that presents the necessary hydroxyl groups and a basic nitrogen in a similar spatial arrangement. For example, aminocyclopentitols, which are carbohydrate mimics that lack an oxygen atom in the ring and have an exocyclic amino group, have been investigated as an alternative scaffold to the deoxynojirimycins. nih.gov This strategy can lead to the discovery of compounds with entirely new intellectual property and potentially improved properties. niper.gov.in

Advanced Analytical and Methodological Approaches for 5,5,5 Trifpentyl Dnj Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

High-resolution spectroscopy is fundamental to confirming the identity and purity of synthesized "(5,5,5-TriFpentyl)DNJ" and for probing its interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound".

¹H NMR: Proton NMR is used to map the proton environment of the molecule. The spectrum for "this compound" would feature characteristic signals corresponding to the protons on the piperidine (B6355638) ring of the DNJ core and the protons of the pentyl chain. The chemical shifts and coupling constants of the ring protons provide detailed information about their stereochemistry. The signals for the pentyl chain protons would show distinct multiplicities and shifts based on their proximity to the nitrogen atom and the terminal trifluoromethyl group.

¹⁹F NMR: The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR an exceptionally powerful and sensitive technique. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals against a background devoid of endogenous fluorine signals in biological systems. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of "this compound" would display a single signal (typically a triplet due to coupling with the adjacent CH₂ group) corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the local electronic environment, making ¹⁹F NMR a valuable probe for studying ligand binding to target proteins and for monitoring metabolic transformations of the trifluoro-alkyl chain. nih.govnih.gov

Table 1: Hypothetical ¹H and ¹⁹F NMR Spectroscopic Data for this compound This table presents plausible, representative data for illustrative purposes.

| Nucleus | Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | DNJ Ring Protons | 2.5 - 4.0 | m (multiplet) | - |

| ¹H | N-CH₂ (Pentyl) | ~3.1 | t (triplet) | ~7.5 |

| ¹H | CH₂ (Pentyl Chain) | 1.5 - 1.9 | m (multiplet) | - |

| ¹H | CH₂-CF₃ (Pentyl) | ~2.2 | qt (quartet of triplets) | J(H,F) ~10, J(H,H) ~7.5 |

| ¹⁹F | -CF₃ | ~ -65 | t (triplet) | J(F,H) ~10 |

Mass spectrometry (MS) is a versatile technique used to determine the molecular weight of "this compound" with high accuracy and to study its biological interactions. nih.gov

Metabolite Profiling: High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is employed to investigate the metabolic fate of the compound in vitro (e.g., in human hepatocytes) and in vivo. nih.gov This approach can identify and quantify potential metabolites formed through pathways such as N-dealkylation, hydroxylation of the pentyl chain or the DNJ ring, or glucuronidation. nih.govmdpi.com The precise mass measurements provided by instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers allow for the confident determination of the elemental composition of these metabolites.

Protein-Ligand Interactions: Native mass spectrometry, utilizing soft ionization techniques like electrospray ionization (ESI), enables the study of non-covalent protein-ligand complexes in the gas phase. nih.govchemrxiv.org This method can directly detect the complex formed between a target protein (e.g., a glycosidase) and "this compound", providing a direct measurement of binding stoichiometry. researchgate.net Furthermore, techniques like hydrogen/deuterium exchange MS (HDX-MS) can be used to probe conformational changes in the protein upon ligand binding. nih.gov

Biophysical Characterization of Protein-Ligand Interactions

Understanding the thermodynamics and structural basis of how "this compound" binds to its target proteins is crucial for structure-activity relationship studies.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. mdpi.com In an ITC experiment, "this compound" is titrated into a solution containing the target protein, and the minute heat changes associated with the binding event are measured directly. tainstruments.com A single ITC experiment can determine the binding affinity (dissociation constant, K D), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile without the need for labeling. nih.govwur.nl

Surface Plasmon Resonance (SPR) is another powerful, label-free technique that complements ITC. SPR measures the kinetics of binding by monitoring changes in the refractive index at a sensor surface where the target protein is immobilized. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (k d), from which the binding affinity (K D) can be calculated.

Table 2: Hypothetical Thermodynamic Binding Parameters of this compound to a Target Glucosidase Determined by ITC This table illustrates typical data obtained from an ITC experiment.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| K D (Dissociation Constant) | Measure of binding affinity (lower value = higher affinity) | 150 nM |

| n (Stoichiometry) | Molar ratio of ligand to protein in the complex | 0.98 |

| ΔH (Enthalpy Change) | Heat released or absorbed upon binding | -8.5 kcal/mol |

| TΔS (Entropy Change) | Change in the degree of disorder upon binding | +0.7 kcal/mol |

| ΔG (Gibbs Free Energy) | Overall binding energy (calculated from ΔH and TΔS) | -9.2 kcal/mol |

Determining the three-dimensional structure of "this compound" bound to its target provides invaluable insights into the molecular basis of its inhibitory activity.

X-ray Crystallography: This technique can yield atomic-resolution structures of the protein-ligand complex, provided that high-quality crystals can be obtained. nih.gov The resulting electron density map reveals the precise orientation of "this compound" within the protein's active site, detailing the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding. nih.gov This information is critical for rational drug design and the development of next-generation inhibitors.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative for structural determination, particularly for large protein complexes or proteins that are difficult to crystallize. nih.gov By imaging vitrified, single-particle samples, cryo-EM can generate near-atomic resolution 3D reconstructions of the protein-ligand complex in a near-native state.

Cellular and Molecular Imaging Techniques for Subcellular Localization and Pathway Tracking

Visualizing the distribution of "this compound" within cells and tissues is essential for understanding its mechanism of action in a biological context.

To achieve this, derivatives of "this compound" can be synthesized with a fluorescent tag (e.g., a fluorophore like fluorescein (B123965) or rhodamine) attached to a position that does not interfere with its binding activity. These fluorescent probes can then be used in various imaging modalities:

Confocal Fluorescence Microscopy: This technique allows for high-resolution optical sectioning of live or fixed cells, enabling the visualization of the subcellular localization of the fluorescently-labeled compound. For example, it can determine if the compound accumulates in specific organelles, such as the endoplasmic reticulum, where many target glycosidases reside.

¹⁹F Magnetic Resonance Imaging (MRI): The unique fluorine signal of "this compound" can be exploited for in vivo imaging. ¹⁹F MRI is a non-invasive technique that can map the biodistribution of the compound in whole organisms, providing valuable pharmacokinetic data without the background noise inherent in proton MRI. nih.gov This allows for tracking the compound's accumulation in target tissues over time.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the use of advanced analytical and methodological approaches such as fluorescent probe development, confocal microscopy, or flow cytometry for the chemical compound this compound.

The research landscape for deoxynojirimycin (DNJ) and its derivatives is broad, with many studies exploring their synthesis and biological activities. However, the specific analytical applications outlined in the request—namely fluorescent probe development, imaging, and the use of confocal microscopy and flow cytometry for analyzing cellular effects—have not been documented for this compound in the available resources.

Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request while maintaining scientific accuracy and focusing solely on this compound. Any attempt to generate such content would require extrapolation from other DNJ derivatives, which would violate the explicit instructions provided.

Emerging Research Trajectories and Interdisciplinary Perspectives for 5,5,5 Trifpentyl Dnj

Exploration of Novel Enzymatic Targets Beyond Canonical Glucosidases

While 1-deoxynojirimycin (B1663644) (DNJ) is a potent inhibitor of α-glucosidases, the N-alkylation of the iminosugar core is known to significantly alter its inhibitory profile, often shifting its selectivity towards β-glucosidases. This shift is exemplified by the clinically approved N-butyl-DNJ (Miglustat), which targets glucosylceramide synthase, and other long-chain N-alkylated DNJ derivatives that have shown potent inhibition of the lysosomal β-glucosidase (GBA1) and the non-lysosomal β-glucosidase (GBA2).

The introduction of the 5,5,5-trifluoropentyl group in (5,5,5-TriFpentyl)DNJ is anticipated to further modulate its enzymatic specificity. The high electronegativity and lipophilicity of the trifluoromethyl group can lead to unique interactions within the active site of target enzymes, potentially enhancing binding affinity and selectivity. Future research should therefore extend beyond the canonical α-glucosidases to a broader range of glycosidases and other related enzymes.

Potential Novel Enzymatic Targets for this compound:

Glucocerebrosidases (GBA1 and GBA2): Given that N-alkylation favors inhibition of GBA1 and GBA2, this compound is a prime candidate for investigation as a modulator of these enzymes. Deficiencies in GBA1 are causative for Gaucher disease, and mutations in the GBA1 gene are a significant risk factor for Parkinson's disease. GBA2 is also implicated in cellular signaling and certain neurological disorders. The trifluoropentyl chain could offer enhanced hydrophobic interactions within the active site of these enzymes, potentially leading to potent and selective inhibition.

Other Lysosomal Hydrolases: The lysosome contains a vast array of glycosidases involved in the degradation of complex carbohydrates. The unique electronic properties of the trifluoromethyl group might enable this compound to interact with other lysosomal hydrolases that are not targeted by conventional N-alkylated DNJ derivatives.

Glycosyltransferases: While iminosugars are primarily known as glycosidase inhibitors, some derivatives have shown activity against glycosyltransferases. The structural similarity of this compound to the transition state of glycosyl transfer reactions makes it a candidate for exploring the inhibition of this class of enzymes, which are crucial in the biosynthesis of glycoconjugates.

A systematic screening of this compound against a panel of recombinant human glycosidases and glycosyltransferases would be a critical first step in identifying novel enzymatic targets and elucidating its potential therapeutic applications in lysosomal storage disorders, neurodegenerative diseases, and cancer.

Integration of Omics Technologies in Mechanistic Pathway Studies

To gain a comprehensive understanding of the cellular effects of this compound, an integrated 'omics' approach is indispensable. By combining genomics, transcriptomics, proteomics, and metabolomics/lipidomics, researchers can move beyond single-target interactions and map the broader biological pathways modulated by this compound.

A hypothetical integrated omics workflow for studying this compound could involve the following:

Transcriptomics: RNA sequencing (RNA-seq) of cells or tissues treated with this compound can reveal changes in gene expression profiles. This could identify the upregulation of stress response pathways, alterations in the expression of genes involved in lipid metabolism, or compensatory changes in the expression of other glycosidases.

Proteomics: Quantitative proteomics, using techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can provide a global view of protein expression changes. This can confirm the downstream effects of target engagement and identify off-target effects. Chemical proteomics, employing affinity-based probes derived from this compound, could be used to directly identify its protein binding partners in a cellular context.

Metabolomics and Lipidomics: Given the known effects of N-alkylated DNJ derivatives on glycolipid metabolism, untargeted and targeted metabolomics and lipidomics are crucial. Liquid chromatography-mass spectrometry (LC-MS) can be used to profile changes in the cellular levels of glycosphingolipids, glycerophospholipids, and other metabolites. This would provide direct evidence of the functional consequences of enzyme inhibition by this compound. For instance, inhibition of GBA1 or GBA2 would be expected to lead to an accumulation of glucosylceramide.

By integrating these multi-omics datasets, a systems-level understanding of the mechanism of action of this compound can be constructed. This approach can help in identifying novel biomarkers of drug response and in predicting potential adverse effects.

Table 1: Hypothetical Integrated Omics Strategy for this compound

| Omics Layer | Technique | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-sequencing (RNA-seq) | Identification of differentially expressed genes and pathways upon treatment. |

| Proteomics | SILAC/TMT-based quantitative proteomics | Global protein expression changes; confirmation of target engagement. |

| Chemical proteomics with a this compound-derived probe | Direct identification of on- and off-target proteins. | |

| Metabolomics | Untargeted LC-MS | Global metabolic profiling to identify perturbed pathways. |

| Lipidomics | Targeted and untargeted LC-MS | Quantification of changes in glycosphingolipids and other lipid species. |

Development of Next-Generation Fluorinated Iminosugar Tools for Chemical Biology Investigations

The trifluoromethyl group in this compound not only influences its biological activity but also provides a unique handle for the development of advanced chemical biology tools. The fluorine atom can be exploited for various analytical and imaging techniques, enabling a more detailed investigation of the compound's behavior in biological systems.

Potential Chemical Biology Tools Derived from this compound:

19F NMR Probes: The fluorine atoms in the trifluoromethyl group serve as a sensitive nucleus for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This can be used to study the binding of this compound to its target enzymes in vitro without the need for isotopic labeling of the protein. Changes in the 19F NMR chemical shift upon binding can provide information on the binding affinity and the local environment of the fluorinated moiety within the active site.

Photoaffinity Probes: The this compound scaffold can be further modified with a photoreactive group, such as a diazirine or a benzophenone, to create photoaffinity probes. Upon UV irradiation, these probes can covalently crosslink to their target proteins, allowing for their subsequent identification by mass spectrometry. This is a powerful technique for target validation and for discovering novel off-target interactions.

Fluorescent Probes: Conjugation of a fluorescent dye to the this compound molecule would enable the visualization of its subcellular localization and trafficking using fluorescence microscopy. This can provide insights into whether the compound reaches its intended target compartment, such as the lysosome.

In Vivo Imaging Agents: The introduction of a positron-emitting isotope, such as 18F, into the this compound structure could lead to the development of novel probes for Positron Emission Tomography (PET) imaging. Such probes could be used to non-invasively monitor the distribution of the compound in vivo and to measure the engagement of its target enzymes in living subjects.

The development of these next-generation chemical biology tools will be instrumental in advancing our understanding of the pharmacology of this compound and in accelerating its potential translation into a therapeutic agent.

Theoretical Frameworks for Predicting and Optimizing Iminosugar Bioactivity

Computational and theoretical approaches are becoming increasingly important in the design and optimization of bioactive molecules. For this compound, these methods can provide valuable insights into its interactions with target enzymes and guide the synthesis of next-generation derivatives with improved properties.

Key Theoretical and Computational Approaches:

Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking can be used to predict the binding mode of this compound within the active site of its target enzymes. Subsequent MD simulations can then be employed to study the dynamics of the protein-ligand complex, providing insights into the stability of the binding pose and the key interactions that contribute to binding affinity. These simulations can also help to rationalize the observed selectivity of the compound for certain enzymes over others.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of this compound analogs with variations in the N-alkyl chain, a QSAR model can be developed. This model would correlate the structural features of the compounds with their biological activity, allowing for the in silico prediction of the potency of novel derivatives.

Free Energy Calculations: More rigorous computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the relative binding affinities of different this compound analogs. These calculations can provide a more accurate prediction of the effects of structural modifications on binding potency and can be used to prioritize the synthesis of the most promising compounds.

The integration of these theoretical frameworks with experimental studies will create a powerful feedback loop for the rational design and optimization of fluorinated iminosugars like this compound. This interdisciplinary approach holds the promise of accelerating the discovery of novel and effective therapeutic agents for a range of human diseases.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 1-deoxynojirimycin | DNJ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.